molecular formula C8H18ClNO2 B6607232 2-methyl-2-(morpholin-4-yl)propan-1-olhydrochloride CAS No. 2839143-07-4

2-methyl-2-(morpholin-4-yl)propan-1-olhydrochloride

Cat. No.: B6607232
CAS No.: 2839143-07-4
M. Wt: 195.69 g/mol
InChI Key: RSYGUHACMYNBSB-UHFFFAOYSA-N
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Description

2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-chloropropanol under basic conditions. The reaction proceeds as follows:

  • Reaction of Morpholine with 2-Chloropropanol

      Reagents: Morpholine, 2-chloropropanol

      Conditions: Basic conditions (e.g., sodium hydroxide)

      Product: 2-methyl-2-(morpholin-4-yl)propan-1-ol

  • Formation of Hydrochloride Salt

      Reagents: 2-methyl-2-(morpholin-4-yl)propan-1-ol, hydrochloric acid

      Conditions: Acidic conditions

      Product: 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride

Industrial Production Methods

Industrial production of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(morpholin-4-yl)propan-1-amine
  • 2-methyl-2-(morpholin-4-yl)propanoic acid
  • 2-methyl-1-(morpholin-4-yl)propan-2-ol

Uniqueness

2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride is unique due to its specific structural features, including the presence of both a morpholine ring and a propanol backbone

Properties

IUPAC Name

2-methyl-2-morpholin-4-ylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,7-10)9-3-5-11-6-4-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYGUHACMYNBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCOCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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